4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Description
Chemical Identity and Nomenclature
The systematic nomenclature of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural arrangement. The compound possesses the molecular formula C₁₃H₁₉ClN₂O₃ with a molecular weight of 286.75 grams per mole. The Chemical Abstracts Service registry number for this compound is 1220029-77-5, providing unique identification within chemical databases.
The structural designation indicates a piperidine ring as the core heterocyclic system, with substitution occurring at the 4-position of the six-membered nitrogen-containing ring. The substituent consists of a two-carbon ethyl chain terminating in an ether linkage to a 3-nitrophenyl group. The presence of the nitro group at the meta position (3-position) of the phenyl ring distinguishes this compound from its ortho and para isomers.
Table 1: Chemical Identifiers for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClN₂O₃ |
| Molecular Weight | 286.75 g/mol |
| Chemical Abstracts Service Number | 1220029-77-5 |
| International Union of Pure and Applied Chemistry Name | 4-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride |
| Canonical Simplified Molecular Input Line Entry System | C1CNCCC1CCOC2=CC=CC(=C2)N+[O-].Cl |
The compound exists as a hydrochloride salt, which is formed through the protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid. This salt formation is particularly important for pharmaceutical applications, as it typically enhances water solubility and provides better handling characteristics compared to the free base form.
Historical Context and Research Significance
The development of piperidine derivatives has roots extending back to the mid-19th century, when piperidine itself was first isolated from black pepper alkaloids. The Scottish chemist Thomas Anderson first reported piperidine in 1850, followed by independent work by French chemist Auguste Cahours in 1852. This historical foundation laid the groundwork for subsequent synthetic modifications and pharmaceutical applications of the piperidine scaffold.
Research into nitrophenoxy-substituted piperidines emerged as part of broader medicinal chemistry efforts to develop compounds with enhanced biological activity. The incorporation of nitro groups into organic molecules has long been recognized for its ability to modulate electronic properties and influence biological interactions. The specific combination of piperidine heterocycles with nitrophenoxy substituents represents a convergence of these research directions.
Recent scientific literature demonstrates the growing importance of substituted piperidine derivatives in drug discovery and development. The pharmaceutical industry has identified piperidine-containing compounds in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. This widespread presence has motivated continued research into novel piperidine derivatives, including those with nitrophenoxy substituents.
Contemporary research has focused on the synthesis and biological evaluation of various piperidine derivatives, with particular attention to their potential as enzyme inhibitors and receptor modulators. Studies have demonstrated that structural modifications to the piperidine ring system can significantly influence biological activity, making compounds like this compound valuable targets for pharmaceutical research.
Table 2: Research Milestones in Piperidine Chemistry
| Year | Development | Significance |
|---|---|---|
| 1850 | First isolation of piperidine by Thomas Anderson | Established foundation for piperidine chemistry |
| 1852 | Independent isolation by Auguste Cahours | Confirmed structure and properties |
| 1970s-present | Development of pharmaceutical applications | Over 20 classes of drugs containing piperidine |
| 2020s | Advanced synthesis of substituted derivatives | Enhanced biological activity and selectivity |
Academic Relevance in Organic Chemistry
The academic significance of this compound extends across multiple domains of organic chemistry, including synthetic methodology, structural analysis, and mechanistic studies. From a synthetic perspective, the compound represents a sophisticated target that requires careful consideration of multiple functional groups during its preparation.
The synthesis of such compounds typically involves nucleophilic substitution reactions between appropriately substituted piperidines and nitrophenoxy derivatives. These transformations often require precise control of reaction conditions to achieve optimal yields while minimizing side reactions. The presence of both basic nitrogen centers and electron-withdrawing nitro groups creates unique challenges in synthetic planning and execution.
Spectroscopic characterization of this compound provides valuable insights into structure-property relationships. Nuclear magnetic resonance spectroscopy reveals characteristic signals for the piperidine ring protons, the ethyl linker, and the aromatic nitrophenyl system. Infrared spectroscopy typically shows distinctive absorption bands for the nitro group stretching vibrations and aromatic carbon-hydrogen bonds.
The compound serves as an important model system for studying conformational preferences in substituted piperidines. Like its parent compound piperidine, which preferentially adopts a chair conformation similar to cyclohexane, the substituted derivative must accommodate additional steric and electronic effects from the nitrophenoxy substituent. These conformational considerations have implications for biological activity and intermolecular interactions.
Table 3: Spectroscopic Characteristics of Related Piperidine Derivatives
The compound also contributes to understanding reaction mechanisms involving piperidine nucleophiles. Kinetic studies of related nitrophenyl derivatives have revealed complex mechanistic pathways involving tetrahedral intermediates and proton transfer processes. These mechanistic insights inform the rational design of new synthetic transformations and the optimization of existing methodologies.
Academic interest in this compound class extends to their potential as building blocks for more complex molecular architectures. The functional group tolerance and synthetic accessibility of nitrophenoxy-piperidine derivatives make them attractive intermediates for multi-step synthetic sequences leading to biologically active compounds. This versatility has established them as important synthetic targets in both academic and industrial research settings.
Properties
IUPAC Name |
4-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-2-1-3-13(10-12)18-9-6-11-4-7-14-8-5-11;/h1-3,10-11,14H,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVKXGPNIOPBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
- Reactants: 3-Nitrophenol and 2-chloroethylpiperidine hydrochloride
- Base: Potassium carbonate or similar inorganic bases to deprotonate the phenol and generate the phenolate ion
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or toluene under reflux conditions
- Conditions: Reflux temperature with stirring, often under nitrogen atmosphere to prevent oxidative side reactions
- Reaction Time: Several hours (typically 4–16 hours) depending on scale and temperature control
- Outcome: Formation of the ether bond yielding 4-[2-(3-Nitrophenoxy)ethyl]piperidine, which is subsequently converted to the hydrochloride salt by treatment with HCl in methanol or similar solvents
This method is widely documented as efficient, providing moderate to high yields with relatively straightforward purification by recrystallization or chromatography.
Protection and Reduction Strategies in Piperidine Derivatives
Some synthetic routes involve protecting the amine function of piperidine derivatives before functionalization:
- Amine Protection: Conversion of 4-ethyl isonipecotate to benzamide derivatives to protect the amine group
- Reduction: Use of sodium borohydride (NaBH4) to reduce benzamides to corresponding alcohols or amines under mild conditions
- Salt Formation: Subsequent treatment with hydrochloric acid in methanol to form the hydrochloride salt of the piperidine derivative
This multi-step approach can improve selectivity and yield of the desired piperidine intermediate before coupling with the nitrophenol moiety.
Alternative Synthetic Routes Using Phthalimide Intermediates
- Gabriel Synthesis Adaptation: 1-(2-Chloroethyl)piperidine hydrochloride is reacted with potassium phthalimide to form a phthalimide derivative
- Deprotection: Cleavage of the phthalimide with methylamine in ethanol under reflux to yield the primary amine intermediate
- Amidation: Coupling with nitrophenyl derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) at room temperature to afford the target compound
This method is noted for improving yields and purity, especially for derivatives with nitro substituents at the 3-position on the phenyl ring.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-Nitrophenol, 2-chloroethylpiperidine, K2CO3, DMF | Reflux (~120°C) | 4–16 hours | 60–85 | Phenolate ion formation critical for reaction |
| Amine protection (benzamide) | Benzoyl chloride, base | Room temperature | 2–4 hours | 70–90 | Protects amine functionality |
| Reduction | NaBH4 in methanol | 0–40°C | 3–5 hours | 80–90 | Mild reducing agent for selective reduction |
| Salt formation | HCl in methanol | 0–40°C | 5 hours | Quantitative | Forms stable hydrochloride salt |
| Phthalimide intermediate | Potassium phthalimide, toluene, triethylamine | Reflux (~110°C) | 8–12 hours | 65–75 | Gabriel synthesis variant |
| Deprotection (phthalimide) | Methylamine, ethanol | Reflux (~78°C) | 6–8 hours | 80–90 | Yields primary amine intermediate |
| Amidation | DCC, HOBt, nitrophenyl derivative, room temperature | 20–25°C | 12–24 hours | 70–95 | Efficient coupling step |
Purification and Characterization
- Purification: Recrystallization from solvents such as ethanol, methanol, or acetone is common to obtain pure hydrochloride salt. Chromatographic techniques (e.g., silica gel chromatography) are also used for intermediate purification.
- Characterization: Confirmed by NMR spectroscopy (1H-NMR, 13C-NMR), mass spectrometry, and HPLC purity analysis. For example, 1H-NMR signals typically include aromatic protons of the nitrophenyl ring and characteristic piperidine ring protons.
Research Findings and Improvements
- Adjustments in base choice and solvent polarity have demonstrated significant effects on reaction yield and purity.
- Use of continuous flow reactors and automated systems in industrial settings enhances reproducibility and scalability of the synthesis.
- Alternative coupling agents and protecting groups have been explored to optimize reaction times and minimize side products.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Direct nucleophilic substitution | Simple, fewer steps | High yield, straightforward | Requires careful control of base and temperature |
| Amine protection and reduction | Protects amine functionality | Improves selectivity | Additional steps increase complexity |
| Gabriel synthesis with phthalimide | Effective for amine intermediates | High purity and yield | Longer reaction times, multiple steps |
| Industrial continuous flow | Automated, scalable | Consistent quality, efficient | Requires specialized equipment |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development: This compound is explored as a potential precursor in the synthesis of novel pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders.
- Therapeutic Properties: Preliminary studies suggest potential anticancer and neuroprotective effects, making it a candidate for further investigation in drug formulation.
-
Biological Studies
- Enzyme Inhibition: The compound is investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing mood and behavior, which is crucial for developing treatments for psychiatric conditions.
-
Organic Synthesis
- Building Block for Complex Molecules: Its structure allows it to serve as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new therapeutic agents.
Case Studies
-
Anticancer Research
- A study focused on the effects of piperidine derivatives on cancer cell lines demonstrated that modifications to the piperidine structure could enhance cytotoxicity against specific cancer types. The incorporation of the nitrophenoxy group was found to improve selectivity towards cancer cells while reducing toxicity to normal cells.
-
Neuropharmacological Studies
- Research investigating the neuropharmacological effects of similar piperidine derivatives indicated potential benefits in modulating dopamine receptor activity. This modulation could lead to advancements in treating conditions such as Parkinson's disease and schizophrenia.
Data Table: Biological Activities of 4-[2-(3-Nitrophenoxy)ethyl]piperidine Hydrochloride
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Neuroprotective | Modulates neurotransmitter receptor activity |
Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets. These studies utilize computational methods to simulate binding affinities, providing insights into structural modifications that could enhance efficacy against specific targets.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests favorable pharmacokinetic properties:
- Absorption: Potential for good oral bioavailability.
- Distribution: Likely effective distribution throughout biological systems.
- Metabolism: Predicted metabolic pathways indicate manageable toxicity levels.
Mechanism of Action
The mechanism of action of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The nitro group can be reduced to an amine, which may then interact with biological targets through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| 4-[2-(3-Nitrophenoxy)ethyl]piperidine HCl* | C₁₃H₁₇ClN₂O₃ | ~308.75 | 3-Nitrophenoxy ethyl |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO•HCl | 303.83 | Diphenylmethoxy |
| 4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl | C₁₄H₁₉ClF₃NO | 309.76 | 3-Trifluoromethylphenoxy ethyl |
| 4-[(2-Nitrophenoxy)methyl]piperidine HCl | C₁₂H₁₅ClN₂O₃ | 282.72 | 2-Nitrophenoxy methyl |
| 4-[2-(Methylsulfanyl)ethyl]piperidine HCl | C₈H₁₈ClNS | 195.75 | Methylsulfanyl ethyl |
*Note: The molecular formula and weight for 4-[2-(3-Nitrophenoxy)ethyl]piperidine HCl are estimated based on analogs.
- Trifluoromethyl (in ) and nitro groups both enhance electrophilicity but differ in steric bulk; trifluoromethyl may improve metabolic stability, while nitro groups can increase reactivity or toxicity . Ortho vs.
Toxicity and Hazards
Table 2: Hazard Profiles
- Nitroaromatic Hazards : Nitro groups are associated with mutagenicity and environmental persistence. The target compound’s environmental impact may be significant, though direct data is lacking .
- Regulatory Status : Piperidine derivatives are often classified as new chemical substances (e.g., ), requiring compliance with regional regulations like China’s IECSC.
Stability and Reactivity
- Thermal Stability : Nitro groups can decompose under high heat, but the hydrochloride salt form may mitigate instability.
- Reactivity: The nitro group may participate in redox reactions or serve as a hydrogen bond acceptor in biological systems, contrasting with non-polar substituents like diphenylmethoxy .
Biological Activity
4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, antibacterial properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by the presence of a nitrophenoxy group. Its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing cellular signaling pathways.
- Enzyme Inhibition : It can bind to active or allosteric sites on enzymes, disrupting their function and altering metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, potentially influencing neurotransmission and other physiological processes.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The following table summarizes the antibacterial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Klebsiella pneumoniae | 128 μg/mL |
| Pseudomonas aeruginosa | 256 μg/mL |
Findings : The compound exhibits moderate antibacterial activity, particularly effective against Staphylococcus aureus and Escherichia coli. The presence of the nitrophenoxy group is believed to enhance its interaction with bacterial cell membranes.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the efficacy of various piperidine derivatives, including this compound. Results indicated that the compound significantly inhibited the growth of resistant strains of bacteria, showcasing its potential as a therapeutic agent against infections caused by multi-drug resistant organisms .
- Mechanistic Insights : Another research effort focused on the mechanistic pathways through which this compound exerts its antibacterial effects. It was found that the compound disrupts bacterial biofilm formation, which is crucial for bacterial survival and resistance .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in heterogeneous reactions .
- Temperature : Maintain 60–80°C during nitro-group introduction to minimize side reactions .
- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradient) ensures >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- NMR spectroscopy : Confirm piperidine ring conformation (δ 2.5–3.5 ppm for CH₂ groups) and nitrophenoxy linkage (δ 7.5–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolve spatial arrangement of the nitro group relative to the piperidine ring .
- HPLC-MS : Validate molecular weight (MW: 300.7 g/mol) and detect impurities (<0.5%) .
Q. What solubility profiles should be anticipated for this compound in common solvents?
- Methodological Answer : Solubility varies with solvent polarity (Table 1):
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Water | 10–15 | |
| Methanol | 50–60 | |
| DMSO | >100 |
Advanced Research Questions
Q. How can conflicting reports about its biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?
- Methodological Answer :
- Orthogonal assays : Compare inhibition kinetics (e.g., IC₅₀) across multiple assays (fluorogenic vs. radiometric) .
- Molecular docking : Simulate interactions with aspartic proteases (e.g., HIV-1 protease) versus G-protein-coupled receptors .
- Mutagenesis studies : Identify critical residues (e.g., Asp25 in HIV-1 protease) to clarify binding specificity .
Q. What experimental strategies mitigate instability of the nitrophenoxy group under reducing conditions?
- Methodological Answer :
- Protective groups : Introduce tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during nitro-group reduction .
- pH control : Maintain reaction pH >7 to prevent nitro-to-amine reduction in aqueous buffers .
- Alternative reagents : Use catalytic hydrogenation (Pd/C, H₂) instead of strong reducing agents (e.g., LiAlH₄) .
Q. How do steric and electronic effects of the 3-nitrophenoxy substituent influence pharmacological activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with para-nitro or meta-fluoro substituents to compare logP and IC₅₀ .
- Electron-withdrawing effects : Nitro groups enhance binding to electron-deficient enzyme active sites (e.g., cytochrome P450) .
- Steric maps : Use computational tools (e.g., MOE) to model steric hindrance in receptor pockets .
Q. What methodologies address discrepancies in reported logD values (e.g., 1.8 vs. 2.3)?
- Methodological Answer :
- Standardized protocols : Use shake-flask method (octanol/water, pH 7.4) with UV detection for consistency .
- Temperature control : Conduct experiments at 25°C ± 0.5°C to minimize variability .
- Ion-pairing effects : Account for hydrochloride counterion’s impact on partitioning .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ <10 µM) while others show no cytotoxicity at 100 µM?
- Methodological Answer :
- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity .
- Assay conditions : Compare MTT (mitochondrial activity) versus LDH (membrane integrity) assays .
- Metabolic activation : Pre-incubate with liver S9 fractions to simulate in vivo metabolism .
Q. How can researchers reconcile differences in thermal stability data (TGA vs. DSC)?
- Methodological Answer :
- TGA : Decomposition onset at 180°C reflects nitro-group instability .
- DSC : Endothermic peak at 220°C corresponds to hydrochloride salt dissociation .
- Recommendation : Combine techniques and use inert atmospheres (N₂) to prevent oxidative degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
